molecular formula C10H7BrF2N2 B2916811 1-(4-Bromophenyl)-3-(difluoromethyl)pyrazole CAS No. 2248305-93-1

1-(4-Bromophenyl)-3-(difluoromethyl)pyrazole

Cat. No.: B2916811
CAS No.: 2248305-93-1
M. Wt: 273.081
InChI Key: MRXLMHWZBWOXEF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(difluoromethyl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(difluoromethyl)pyrazole typically involves the reaction of 4-bromophenylhydrazine with difluoromethyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives, difluoromethyl ketones, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(difluoromethyl)pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrazole ring.

Scientific Research Applications

1-(4-Bromophenyl)-3-(difluoromethyl)pyrazole has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(difluoromethyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and difluoromethyl groups contribute to the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its ability to modulate biological pathways.

Comparison with Similar Compounds

    4-Bromo-1H-pyrazole: Shares the bromopyrazole core but lacks the difluoromethyl group.

    1-(4-Chlorophenyl)-3-(difluoromethyl)pyrazole: Similar structure with a chlorine atom instead of bromine.

    1-(4-Bromophenyl)-3-methylpyrazole: Similar structure but with a methyl group instead of difluoromethyl.

Uniqueness: 1-(4-Bromophenyl)-3-(difluoromethyl)pyrazole is unique due to the presence of both bromophenyl and difluoromethyl groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

1-(4-bromophenyl)-3-(difluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2/c11-7-1-3-8(4-2-7)15-6-5-9(14-15)10(12)13/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXLMHWZBWOXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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